![molecular formula C11H12ClN3O B13093894 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole is a heterocyclic compound that belongs to the benzisoxazole family. This compound is characterized by the presence of a chloro group, a piperazine ring, and an isoxazole ring. Benzisoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is usually scaled up from laboratory methods, ensuring that the reaction parameters are carefully monitored to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Cyclization: The formation of the isoxazole ring itself is a cyclization reaction, which can be catalyzed by different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Aplicaciones Científicas De Investigación
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for their potential use in treating various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole involves its interaction with specific molecular targets The piperazine ring can interact with various receptors in the body, influencing biological pathwaysThe isoxazole ring can also interact with enzymes and proteins, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzisoxazole derivatives such as:
- 3-(4-(Substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole
- 3-(Piperazin-1-yl)-1,2-benzothiazole
- 1,2,3-Triazole-piperazin-benzo[b][1,4]thiazine
Uniqueness
4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the piperazine and isoxazole rings contribute to its biological activity .
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
4-chloro-3-piperazin-1-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)11(14-16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 |
Clave InChI |
QTMJOGJBCTZOPB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NOC3=C2C(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



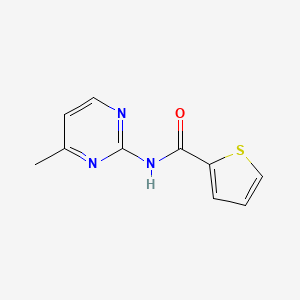
![Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)

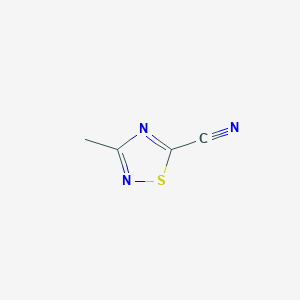
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
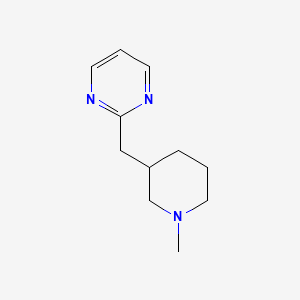

![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
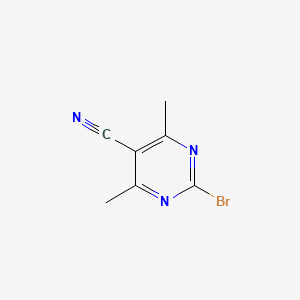
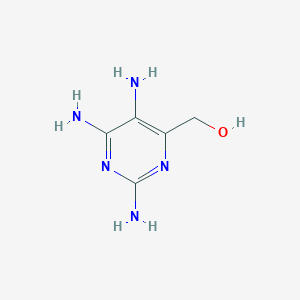
![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)

